3-(2-Aminopropoxy)oxolane chemical structure and properties
3-(2-Aminopropoxy)oxolane chemical structure and properties
An In-Depth Technical Guide to 3-(2-Aminopropoxy)oxolane: Structure, Properties, and a Framework for Synthesis and Application
Abstract
This technical guide provides a comprehensive overview of 3-(2-Aminopropoxy)oxolane, a heterocyclic compound of interest to researchers in synthetic chemistry and drug development. While this specific molecule is not extensively documented in current scientific literature, its constituent moieties—the oxolane ring and the aminopropoxy side chain—are prevalent in medicinal chemistry. This document elucidates the molecule's structure, predicts its core physicochemical properties, and proposes a robust framework for its chemical synthesis, analytical characterization, and potential applications. The methodologies and insights presented herein are designed to serve as a foundational resource for scientists exploring this and related chemical entities.
Structural Elucidation and Nomenclature
3-(2-Aminopropoxy)oxolane is a saturated heterocyclic compound. Its structure is defined by an oxolane ring, which is the preferred IUPAC name for tetrahydrofuran (THF), a five-membered cyclic ether.[1][2] This ring is substituted at the 3-position with a 2-aminopropoxy group. The nomenclature indicates an ether linkage at the third carbon of the oxolane ring, connected to a three-carbon propyl chain, with a primary amine (–NH₂) substituent on the second carbon of that propyl chain.
The resulting structure combines the polarity and hydrogen-bond accepting capability of the ether and the basicity and nucleophilicity of the primary amine, making it an interesting scaffold for further chemical modification and biological screening.
Putative Chemical Structure:
Caption: Proposed synthetic workflow for 3-(2-Aminopropoxy)oxolane.
Detailed Experimental Protocol
Step 3.1: Synthesis of tert-butyl (1-hydroxypropan-2-yl)carbamate
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In a round-bottom flask, dissolve 2-aminopropan-1-ol (1.0 eq.) in tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise while maintaining the temperature.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Once complete, remove the solvent under reduced pressure.
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Purify the resulting crude oil via silica gel column chromatography to yield the Boc-protected amino alcohol as a clear oil. [3] Step 3.2: Synthesis of 3-(2-((tert-butoxycarbonyl)amino)propoxy)oxolane
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To a solution of the product from Step 3.1 (1.0 eq.) in anhydrous THF under an inert argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) at 0 °C.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
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In a separate flask, prepare a solution of 3-tosyloxyoxolane (1.1 eq., prepared from 3-hydroxyoxolane and tosyl chloride).
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Add the 3-tosyloxyoxolane solution dropwise to the alkoxide solution.
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Heat the reaction mixture to reflux and stir for 18-24 hours, monitoring by TLC or GC-MS.
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After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Purify the crude product by column chromatography.
Step 3.3: Synthesis of 3-(2-Aminopropoxy)oxolane (Final Deprotection)
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Dissolve the purified product from Step 3.2 in a suitable solvent such as dichloromethane (DCM).
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a 4M solution of HCl in 1,4-dioxane.
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Stir the mixture at room temperature for 2-4 hours.
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Remove the solvent and excess acid under reduced pressure.
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Dissolve the residue in water and basify with aqueous NaOH to a pH > 12.
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Extract the free amine into an organic solvent (e.g., DCM or ether).
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Dry the combined organic extracts, filter, and concentrate to yield the final product. Further purification can be achieved by vacuum distillation.
Proposed Analytical Characterization
Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): This will be the most informative technique. Expected signals include multiplets for the oxolane ring protons, a characteristic multiplet for the CH group bearing the amine, a doublet for the terminal methyl group, and signals for the CH₂ groups of the propoxy chain. The integration of these signals should correspond to the number of protons in each environment. [4]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show seven distinct carbon signals corresponding to the seven unique carbons in the molecule. Chemical shifts will confirm the presence of C-O and C-N bonds.
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MS (Mass Spectrometry): Electrospray Ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 146.12.
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IR (Infrared) Spectroscopy: Key absorption bands are expected for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), the C-H stretches (2850-3000 cm⁻¹), and a strong C-O-C ether stretch (1050-1150 cm⁻¹). [5]* Purity Analysis (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the final compound, ensuring it is free of starting materials and byproducts.
Potential Applications in Drug Development
The structural features of 3-(2-Aminopropoxy)oxolane make it a valuable building block for drug discovery.
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Scaffold for Library Synthesis: The primary amine serves as a versatile chemical handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination to generate a library of analogues for screening against various biological targets.
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Improved Pharmacokinetic Properties: The oxolane ring is often used as a bioisostere for other cyclic systems. It can enhance aqueous solubility and metabolic stability compared to more lipophilic or labile groups.
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Prodrug Design: The amine can be leveraged in a prodrug strategy. Prodrugs are inactive precursors that are converted into the active drug in the body. [6][7]This approach is used to overcome issues like poor solubility, limited permeability, or rapid metabolism. [8][9]For example, the amine could be acylated with an amino acid to create a substrate for peptide transporters, potentially enhancing absorption. [6]
Caption: Conceptual workflow of a prodrug strategy.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-(2-Aminopropoxy)oxolane does not exist, prudent laboratory practices should be followed based on its functional groups.
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Peroxide Formation: Like its parent, tetrahydrofuran, the oxolane moiety may form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and away from light.
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Corrosivity and Irritation: Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.
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Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [10][11]* Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.
Conclusion
3-(2-Aminopropoxy)oxolane represents an intriguing, albeit underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This guide has established its chemical identity, predicted its core properties, and provided a detailed, actionable framework for its synthesis and characterization. By leveraging established synthetic methodologies and analytical techniques, researchers can readily access this compound. Its inherent structural features—a polar, stable oxolane ring and a versatile primary amine—make it a promising scaffold for developing novel therapeutics, particularly through library synthesis and prodrug applications. This document serves as a catalyst for future research into this and related molecules.
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